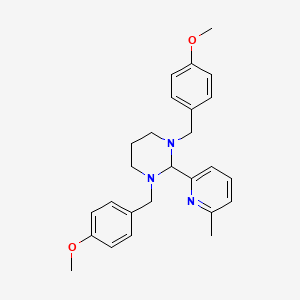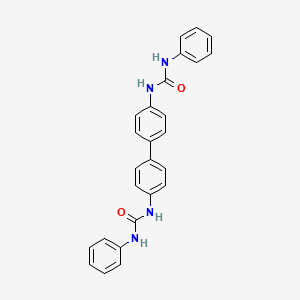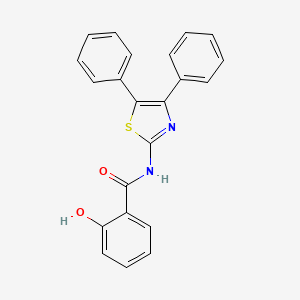
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine
説明
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine, also known as BMH-21, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer research. BMH-21 was first synthesized in 2010 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential therapeutic uses.
作用機序
The exact mechanism of action of 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine is not fully understood, but it is believed to involve the disruption of DNA repair pathways in cancer cells. This compound has been shown to inhibit the activity of several proteins involved in DNA repair, including PARP1 and DNA-PKcs. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, with no significant effects on cell viability or DNA damage. In cancer cells, however, this compound has been shown to induce DNA damage and cell death. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
実験室実験の利点と制限
One advantage of using 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine in lab experiments is its specificity for cancer cells. This allows for more targeted and precise experiments, reducing the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the investigation of this compound's potential as a combination therapy with other cancer treatments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
科学的研究の応用
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine has been shown to have potential applications in cancer research due to its ability to selectively target cancer cells while sparing normal cells. In vitro studies have demonstrated that this compound can induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of breast and lung cancer.
特性
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-6-4-7-25(27-20)26-28(18-21-8-12-23(30-2)13-9-21)16-5-17-29(26)19-22-10-14-24(31-3)15-11-22/h4,6-15,26H,5,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJHGPIVFNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2N(CCCN2CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-methylphenyl)acetamide]](/img/structure/B3556569.png)

![3'-(2-furyl)-8',9'-dimethoxy-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3556574.png)
![N,N'-[5-(4-hydroxyphenoxy)-1,3-phenylene]dibenzamide](/img/structure/B3556577.png)
![ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3556584.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B3556586.png)

![1,3-bis{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B3556595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556599.png)


![N-(diphenylmethyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556638.png)